Toremifene

Catalog No.
S545601
CAS No.
89778-26-7
M.F
C26H28ClNO
M. Wt
406.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toremifene

CAS Number

89778-26-7

Product Name

Toremifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-

InChI Key

XFCLJVABOIYOMF-QPLCGJKRSA-N

SMILES

Array

solubility

4.09e-04 g/L

Synonyms

Citrate, Toremifene, Fareston, FC 1157a, FC-1157a, FC1157a, Toremifene, Toremifene Citrate, Toremifene Citrate (1:1), Toremifene, (E)-Isomer

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3

The exact mass of the compound Toremifene is 405.1859 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Tamoxifen. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Endocrine therapy -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Toremifene is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class. Structurally, it is a chlorinated analog of tamoxifen, designed to modulate estrogen receptor (ER) activity with tissue-specific effects. It functions as an ER antagonist in breast tissue while exhibiting partial agonist effects elsewhere, such as in bone and on lipid profiles. This profile makes it a critical tool for research into hormone-dependent pathways, particularly where a different safety and metabolic profile than first-generation SERMs is required for study integrity.

Direct substitution of Toremifene with its common analog, tamoxifen, is unsuitable for studies where genotoxic potential is a confounding variable. The key structural difference—a chlorine atom on the side chain of toremifene—blocks a metabolic pathway that in tamoxifen leads to the formation of DNA adducts, which are implicated in carcinogenesis. This provides a fundamentally different biological safety profile. Furthermore, procuring Toremifene free base (CAS 89778-26-7) instead of its more common citrate salt (CAS 89778-27-8) is a critical decision for formulation and synthesis. The free base is required for non-aqueous formulations or as a precursor in synthetic chemistry where the citrate counter-ion would interfere, whereas the citrate salt offers higher aqueous solubility for standard oral dosage form development.

Dramatically Reduced DNA Adduct Formation Compared to Tamoxifen

In comparative in vitro assays, the formation of DNA adducts from α-hydroxytoremifene was two orders of magnitude lower than that from α-hydroxytamoxifen when incubated with DNA and human hydroxysteroid sulfotransferase. In long-term in vivo studies in rats, chronic administration of tamoxifen (500 ppm in diet) resulted in hepatic DNA adduct levels of 6100 ± 1500 per 10⁹ nucleotides, whereas an equimolar dose of toremifene resulted in levels of only 2 per 10⁸ nucleotides, a reduction of approximately 300-fold.

Evidence DimensionHepatic DNA Adducts (adducts per 10⁹ nucleotides)
Target Compound Data~20 (Toremifene)
Comparator Or Baseline6100 (Tamoxifen)
Quantified DifferenceApprox. 300-fold lower adduct formation
ConditionsIn vivo study in rats fed equimolar doses in the diet for 18 months.

For long-term studies, this significantly lower genotoxic potential reduces the risk of confounding results from off-target carcinogenic effects, enhancing data reliability.

Metabolically Stabilized Carbocation Intermediate Reduces Reactivity vs. Tamoxifen

The reduced genotoxicity of toremifene is mechanistically linked to the electronic effects of its chlorine atom. Quantum mechanics calculations show that the proposed reactive carbocation intermediate of toremifene is 4–5 kcal/mol less stable than that of tamoxifen. This higher energy barrier suggests that toremifene is activated to this DNA-reactive intermediate much less frequently than tamoxifen, providing a clear physicochemical basis for its improved safety profile.

Evidence DimensionCalculated Stability of Carbocation Intermediate (kcal/mol)
Target Compound Data4-5 kcal/mol less stable
Comparator Or BaselineTamoxifen carbocation intermediate
Quantified Difference4-5 kcal/mol higher energy barrier to formation
ConditionsQuantum mechanics calculations (semiempirical and density functional methods).

This evidence provides a mechanistic rationale for selecting toremifene over tamoxifen in research contexts where minimizing metabolic activation and off-target reactivity is a primary concern.

Distinct Solubility Profile of Free Base vs. Citrate Salt for Formulation Flexibility

Toremifene free base (CAS 89778-26-7) and Toremifene Citrate (CAS 89778-27-8) exhibit divergent solubility profiles critical for procurement decisions. The citrate salt is very slightly soluble in water (0.44 mg/mL at 37 °C) and is designed for aqueous-based systems and oral formulations. In contrast, the free base is practically insoluble in water but is the required form for dissolution in organic solvents for non-aqueous delivery systems or as a precursor for further chemical synthesis.

Evidence DimensionSolubility in Water
Target Compound DataPractically insoluble (Toremifene free base)
Comparator Or Baseline0.44 mg/mL at 37 °C (Toremifene Citrate)
Quantified DifferenceQualitatively different; free base is non-miscible for non-aqueous applications
ConditionsStandard solubility testing in water.

Procuring the correct form—free base for organic-phase work or synthesis, citrate for aqueous-based assays—is essential to avoid project failure due to insolubility or reactant incompatibility.

Favorable Lipid Metabolism Profile: No Increase in Intracellular Triglycerides vs. Tamoxifen

In a direct comparison using HepG2 liver cells, tamoxifen treatment significantly increased intracellular triglyceride concentrations at doses from 10⁻⁷ to 10⁻⁵ mol/L (p < 0.05 vs. control). In contrast, toremifene produced no changes in intracellular triglyceride levels across the same concentration range. This distinction is critical in metabolic studies, where tamoxifen-induced lipid accumulation could be a significant experimental confounder.

Evidence DimensionChange in Intracellular Triglyceride Concentration
Target Compound DataNo significant change from control
Comparator Or BaselineSignificant increase (p < 0.05) at 10⁻⁷ to 10⁻⁵ mol/L (Tamoxifen)
Quantified DifferencePrevents the triglyceride accumulation observed with Tamoxifen
ConditionsIn vitro assay using HepG2 human liver cancer cell lines.

Toremifene is the appropriate choice for studies investigating SERM effects on cellular pathways where avoiding interference with lipid metabolism and downstream signaling is crucial.

Long-Term In Vivo Studies Requiring a Stable, Low-Genotoxicity SERM Control

In long-term animal studies or chronic cell culture models focused on estrogen receptor modulation, Toremifene serves as a more reliable tool than tamoxifen by minimizing the risk of secondary cancers or DNA damage that could confound the primary research endpoints.

Precursor for Synthesis of Novel SERM Analogs and Probes

As a free base, Toremifene (CAS 89778-26-7) is the appropriate starting material for medicinal chemistry campaigns aimed at creating novel derivatives. Its solubility in organic solvents makes it suitable for coupling reactions and structural modifications where the citrate salt would be incompatible.

Investigating SERM Effects on Hepatic Lipid Metabolism

For research into the metabolic consequences of estrogen receptor modulation, Toremifene is a superior choice over tamoxifen. Its neutral effect on intracellular triglyceride accumulation in liver cell models allows for the specific study of ER pathways without the confounding variable of drug-induced steatosis.

Development of Non-Aqueous or Transdermal Formulations

Researchers developing alternative delivery systems for SERMs, such as topical gels, patches, or implants, should procure the free base form of Toremifene. Its inherent hydrophobicity is necessary for formulation in lipid- or polymer-based non-aqueous vehicles where the hydrophilic citrate salt would fail to dissolve.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Exact Mass

405.1859422 Da

Monoisotopic Mass

405.1859422 Da

Heavy Atom Count

29

LogP

6.8
6.8

Appearance

Solid powder

Melting Point

108-110 °C
108 - 110 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7NFE54O27T

Related CAS

89778-27-8 (citrate (1:1))

Drug Indication

For the treatment of metastatic breast cancer in postmenopausal women with estrogen receptor-positive or receptor-unknown tumors. Toremifene is currently under investigation as a preventative agent for prostate cancer in men with high-grade prostatic intraepithelial neoplasia and no evidence of prostate cancer.
First line hormone treatment of hormone-dependent metastatic breast cancer in postmenopausal patients. Fareston is not recommended for patients with estrogen receptor negative tumours.

Livertox Summary

Toremifene is a nonsteroidal antiestrogen that is used in the treatment of estrogen receptor positive breast cancer. Long term toremifene therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Toremifene
US Brand Name(s): Fareston
FDA Approval: Yes
Toremifene is approved to treat: Breast cancer that has metastasized (spread to other parts of the body). It is used in postmenopausal women whose cancer is estrogen receptor positive (ER+) or when it is not known if the cancer is ER+ or estrogen receptor negative (ER-).

Pharmacology

Toremifene is an antineoplastic hormonal agent primarily used in the treatment of advanced breast cancer. Toremifene is a nonsteroidal agent that has demonstrated potent antiestrogenic properties in animal test systems. The antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as breast. Toremifene inhibits the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. In this rat model, Toremifene appears to exert its antitumor effects by binding the estrogen receptors. In cytosols derived from human breast adenocarcinomas, Toremifene competes with estradiol for estrogen receptor protein.
Toremifene is a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which are manifested according to tissue type or species. (NCI04)

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

L02BA02
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BA - Anti-estrogens
L02BA02 - Toremifene

Mechanism of Action

Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
INSR family
IGF1R (CD221) [HSA:3480] [KO:K05087]

Other CAS

89778-26-7

Absorption Distribution and Excretion

Well absorbed
Toremifene is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency.
580 L
5 L/h

Metabolism Metabolites

Hepatic. Mainly by CYP3A4 to N-demethyltoremifene, which exhibits antiestrogenic effects but has weak antitumor potency in vivo.
Toremifene has known human metabolites that include N-desmethyltoremifene.

Wikipedia

Toremifene

Biological Half Life

5 days

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Vogel CL, Johnston MA, Capers C, Braccia D. Toremifene for breast cancer: a review of 20 years of data. Clin Breast Cancer. 2014 Feb;14(1):1-9. doi: 10.1016/j.clbc.2013.10.014. Epub 2013 Oct 31. Review. PubMed PMID: 24439786.
2: Hariri W, Sudha T, Bharali DJ, Cui H, Mousa SA. Nano-Targeted Delivery of Toremifene, an Estrogen Receptor-α Blocker in Prostate Cancer. Pharm Res. 2015 Aug;32(8):2764-74. doi: 10.1007/s11095-015-1662-x. Epub 2015 Mar 12. PubMed PMID: 25762087.
3: Fiore M, Colombo C, Radaelli S, Callegaro D, Palassini E, Barisella M, Morosi C, Baldi GG, Stacchiotti S, Casali PG, Gronchi A. Hormonal manipulation with toremifene in sporadic desmoid-type fibromatosis. Eur J Cancer. 2015 Dec;51(18):2800-7. doi: 10.1016/j.ejca.2015.08.026. Epub 2015 Nov 18. PubMed PMID: 26602014.
4: Kimura M, Tominaga T, Kimijima I, Takatsuka Y, Takashima S, Nomura Y, Kasumi F, Yamaguchi A, Masuda N, Noguchi S, Eshima N. Phase III randomized trial of toremifene versus tamoxifen for Japanese postmenopausal patients with early breast cancer. Breast Cancer. 2014 May;21(3):275-83. doi: 10.1007/s12282-012-0394-6. Epub 2012 Sep 12. PubMed PMID: 22968626.
5: Smith MR, Morton RA, Barnette KG, Sieber PR, Malkowicz SB, Rodriguez D, Hancock ML, Steiner MS. Toremifene to reduce fracture risk in men receiving androgen deprivation therapy for prostate cancer. J Urol. 2013 Jan;189(1 Suppl):S45-50. doi: 10.1016/j.juro.2012.11.016. PubMed PMID: 23234631.
6: Fujimura T, Takahashi S, Kume H, Urano T, Takayama K, Yamada Y, Suzuki M, Fukuhara H, Nakagawa T, Inoue S, Homma Y. Toremifene, a selective estrogen receptor modulator, significantly improved biochemical recurrence in bone metastatic prostate cancer: a randomized controlled phase II a trial. BMC Cancer. 2015 Nov 2;15:836. doi: 10.1186/s12885-015-1871-z. PubMed PMID: 26526623; PubMed Central PMCID: PMC4630884.
7: Chi F, Wu R, Zeng Y, Xing R, Liu Y, Xu Z. Effects of toremifene versus tamoxifen on breast cancer patients: a meta-analysis. Breast Cancer. 2013 Apr;20(2):111-22. doi: 10.1007/s12282-012-0430-6. Epub 2012 Dec 25. PubMed PMID: 23266963.
8: Mazzarino M, de la Torre X, Fiacco I, Palermo A, Botrè F. Drug-drug interaction and doping, part 1: an in vitro study on the effect of non-prohibited drugs on the phase I metabolic profile of toremifene. Drug Test Anal. 2014 May;6(5):482-91. doi: 10.1002/dta.1592. Epub 2014 Jan 15. PubMed PMID: 24431005.
9: Ye QL, Zhai ZM. Toremifene and tamoxifen have similar efficacy in the treatment of patients with breast cancer: a meta-analysis of randomized trials. Mol Biol Rep. 2014 Feb;41(2):751-6. doi: 10.1007/s11033-013-2914-7. Epub 2014 Jan 4. PubMed PMID: 24390230.
10: Ishizuna K, Ninomiya J, Ogawa T, Tsuji E, Kojima M, Kawashima M, Nozaki M, Yamagishi H, Ueda Y, Oya M. Efficacy of high-dose toremifene therapy in postmenopausal patients with metastatic breast cancer resistant to aromatase inhibitors:a retrospective, single-institution study. Gan To Kagaku Ryoho. 2014 Aug;41(8):965-70. PubMed PMID: 25132027.
11: De Cremer K, Delattin N, De Brucker K, Peeters A, Kucharíková S, Gerits E, Verstraeten N, Michiels J, Van Dijck P, Cammue BP, Thevissen K. Oral administration of the broad-spectrum antibiofilm compound toremifene inhibits Candida albicans and Staphylococcus aureus biofilm formation in vivo. Antimicrob Agents Chemother. 2014 Dec;58(12):7606-10. doi: 10.1128/AAC.03869-14. Epub 2014 Oct 6. PubMed PMID: 25288093; PubMed Central PMCID: PMC4249581.
12: Watanabe M, Watanabe N, Maruyama S, Kawashiro T. Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes. Drug Metab Pharmacokinet. 2015 Oct;30(5):325-33. doi: 10.1016/j.dmpk.2015.05.004. Epub 2015 May 29. PubMed PMID: 26423799.
13: Zhao Y, Ren J, Harlos K, Jones DM, Zeltina A, Bowden TA, Padilla-Parra S, Fry EE, Stuart DI. Toremifene interacts with and destabilizes the Ebola virus glycoprotein. Nature. 2016 Jul 7;535(7610):169-172. doi: 10.1038/nature18615. Epub 2016 Jun 29. PubMed PMID: 27362232; PubMed Central PMCID: PMC4947387.
14: Gennari L, Merlotti D, Stolakis K, Nuti R. Pharmacokinetic evaluation of toremifene and its clinical implications for the treatment of osteoporosis. Expert Opin Drug Metab Toxicol. 2012 Apr;8(4):505-13. doi: 10.1517/17425255.2012.665873. Epub 2012 Feb 23. Review. PubMed PMID: 22356442.
15: Mazzarino M, Biava M, de la Torre X, Fiacco I, Botrè F. Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies. Anal Bioanal Chem. 2013 Jun;405(16):5467-87. doi: 10.1007/s00216-013-6961-7. Epub 2013 Apr 23. PubMed PMID: 23604525.
16: Koike K, Edo M, Higaki M, Kitahara K, Satou S, Noshiro H. The clinical benefit of high-dose toremifene for metastatic breast cancer. Gan To Kagaku Ryoho. 2013 Jul;40(7):877-80. PubMed PMID: 23863727.
17: Ogata H, Okamoto Y, Arima Y, Fukushima H, Takeyama H, Yamashita A, Kinoshita M, Suzuki N, Sawada T, Koshida Y, Matsui A, Tachibana A, Nakayama H, Oishi Y, Nogi H, Uchida K. Phase II clinical trial of high-dose toremifene as primary hormone therapy in aromatase inhibitor-resistant breast cancer. Gan To Kagaku Ryoho. 2013 Jun;40(6):749-53. PubMed PMID: 23863651.
18: Kim J, Peraire C, Solà J, Johanning KM, Dalton JT, Veverka KA. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Xenobiotica. 2011 Oct;41(10):851-62. doi: 10.3109/00498254.2011.590546. Epub 2011 Jul 5. PubMed PMID: 21726172.
19: Sakurai K, Fujisaki S, Nagashima S, Maeda T, Tomita R, Suzuki S, Hara Y, Hirano T, Enomoto K, Amano S. [Indoleamine 2,3-dioxygenase activity during toremifene therapy for aromatase inhibitor-resistant metastatic breast cancer]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1286-8. Japanese. PubMed PMID: 25335719.
20: Mao C, Yang ZY, He BF, Liu S, Zhou JH, Luo RC, Chen Q, Tang JL. Toremifene versus tamoxifen for advanced breast cancer. Cochrane Database Syst Rev. 2012 Jul 11;(7):CD008926. doi: 10.1002/14651858.CD008926.pub2. Review. PubMed PMID: 22786516.

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